
Urea, (2,6-diethylphenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2,6-diethylphenethyl)- is a derivative of urea, a compound widely known for its role in the metabolism of nitrogen-containing compounds in animals. Urea itself is a colorless, odorless solid that is highly soluble in water and is used extensively in fertilizers and the chemical industry . The (2,6-diethylphenethyl) substitution introduces specific structural and functional properties to the urea molecule, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, such as Urea, (2,6-diethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on scalability and cost-effectiveness. The use of catalyst-free and scalable synthesis methods, such as the nucleophilic addition of amines to potassium isocyanate, is preferred for large-scale production . This method is not only efficient but also reduces the environmental impact associated with traditional synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Urea, (2,6-diethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Urea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups on the urea molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can lead to the formation of carbonyl compounds, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Urea, (2,6-diethylphenethyl)- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In biological research, urea derivatives are studied for their role in protein denaturation and stabilization.
Mecanismo De Acción
The mechanism of action of Urea, (2,6-diethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can lead to the denaturation of proteins or stabilization of specific molecular structures . The compound’s effects are mediated through its ability to form multiple types of interactions with both backbone and side chains of proteins, making it a versatile agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar to urea but contains a sulfur atom in place of an oxygen atom.
Hydroxycarbamide: A hydroxylated derivative of urea with distinct pharmacological properties.
Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.
Uniqueness
Urea, (2,6-diethylphenethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
25017-43-0 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(2,6-diethylphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O/c1-3-10-6-5-7-11(4-2)12(10)8-9-15-13(14)16/h5-7H,3-4,8-9H2,1-2H3,(H3,14,15,16) |
Clave InChI |
UPLVLFPMRZRIGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


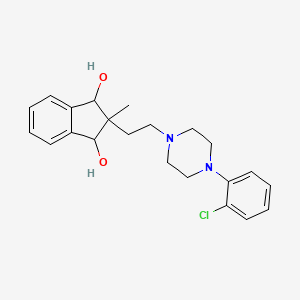
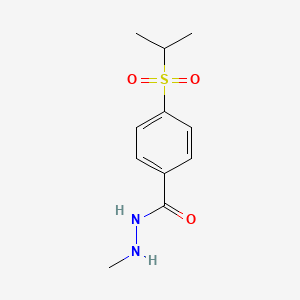
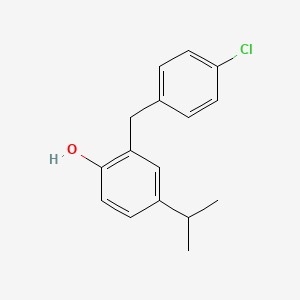
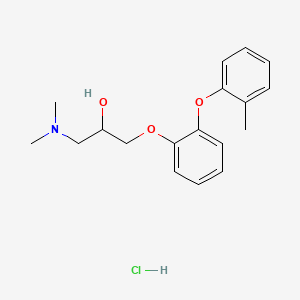
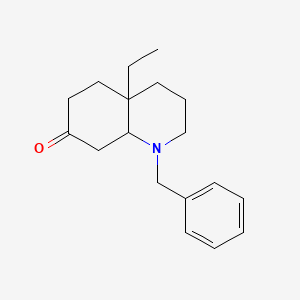
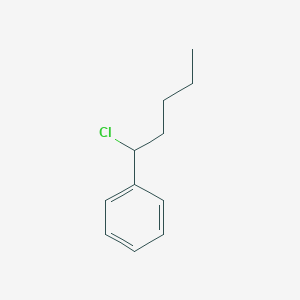

![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
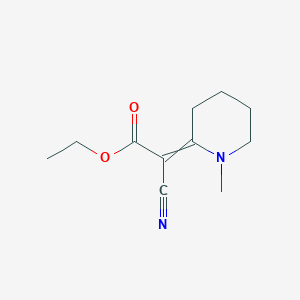

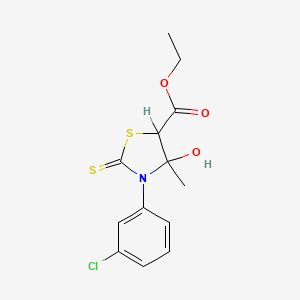
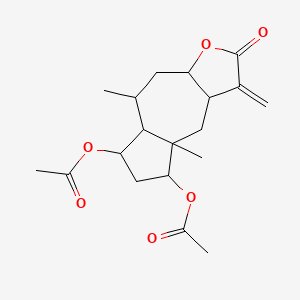

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)
